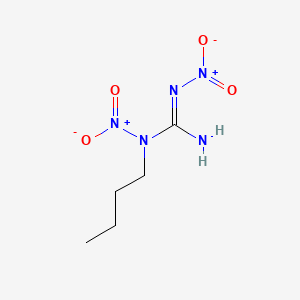
1-Butyl-1,2-dinitroguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of 1,2-dinitroguanidine, which is recognized for its high performance and moderate sensitivity as an explosive . The addition of a butyl group to the 1,2-dinitroguanidine structure enhances its chemical properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1,2-dinitroguanidine can be synthesized through the nitration of 1-butylguanidine using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the complete conversion of the starting material to the desired product . The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The industrial process also includes steps for the safe handling and disposal of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1,2-dinitroguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed:
Oxidation: Nitro derivatives with varying degrees of nitration.
Substitution: Various substituted guanidines with tailored properties for specific applications.
Scientific Research Applications
1-Butyl-1,2-dinitroguanidine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as an additive in propellant formulations
Mechanism of Action
The mechanism of action of 1-butyl-1,2-dinitroguanidine involves its interaction with molecular targets through its nitro and butyl groups. The nitro groups can undergo redox reactions, while the butyl group provides hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1,2-Dinitroguanidine: Known for its explosive properties and used in propellant formulations.
1-Methyl-1,2-dinitroguanidine: Similar structure but with a methyl group instead of a butyl group.
1-Ethyl-1,2-dinitroguanidine: Contains an ethyl group, offering different chemical properties
Uniqueness: 1-Butyl-1,2-dinitroguanidine stands out due to its enhanced stability and unique reactivity profile compared to its methyl and ethyl counterparts. The butyl group provides additional hydrophobic interactions, making it more suitable for specific applications in chemistry and industry .
Properties
CAS No. |
64774-04-5 |
|---|---|
Molecular Formula |
C5H11N5O4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1-butyl-1,2-dinitroguanidine |
InChI |
InChI=1S/C5H11N5O4/c1-2-3-4-8(10(13)14)5(6)7-9(11)12/h2-4H2,1H3,(H2,6,7) |
InChI Key |
MFZMLTAYUJRYQY-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN(/C(=N/[N+](=O)[O-])/N)[N+](=O)[O-] |
Canonical SMILES |
CCCCN(C(=N[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


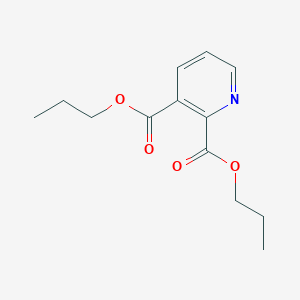
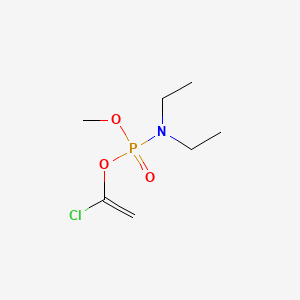

![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
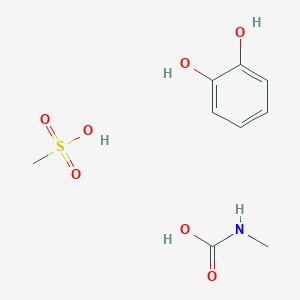

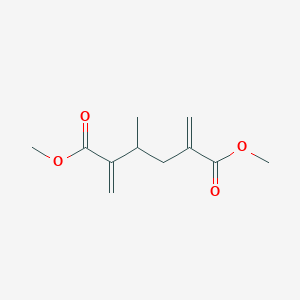
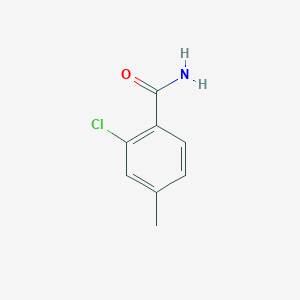
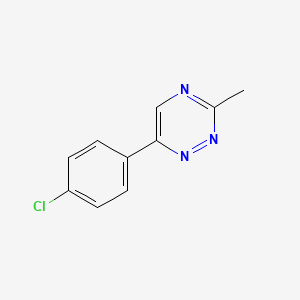

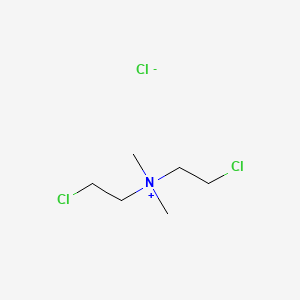

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
